molecular formula C17H20N4OS B4628219 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide

2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide

Cat. No.: B4628219
M. Wt: 328.4 g/mol
InChI Key: HQOHEFLYFPIKGY-UHFFFAOYSA-N
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Description

2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide is a complex organic compound that features an imidazole ring, a sulfanyl group, and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the sulfanyl group and the cyanophenylacetamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help in achieving the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imidazole ring can lead to partially or fully reduced imidazole derivatives.

Scientific Research Applications

2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming disulfide bonds or undergoing redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-butyl-4-chloro-1H-imidazole-5-methanol
  • 2-butyl-4-chloro-1-[(2’-methyl)-1H-imidazol-5-yl]methyl]-2H-tetrazol-5-yl

Uniqueness

2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfanyl group and the cyanophenylacetamide moiety distinguishes it from other imidazole derivatives, potentially leading to unique applications in various fields.

Properties

IUPAC Name

2-[(4-butyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-3-4-8-14-12(2)19-17(21-14)23-11-16(22)20-15-9-6-5-7-13(15)10-18/h5-7,9H,3-4,8,11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOHEFLYFPIKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC(=N1)SCC(=O)NC2=CC=CC=C2C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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